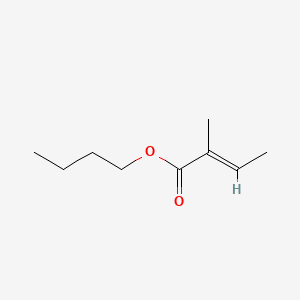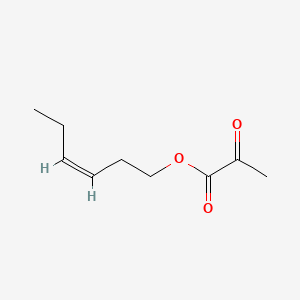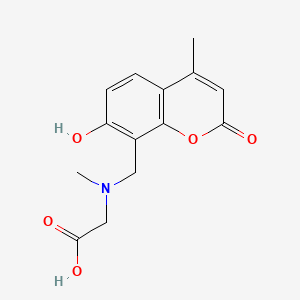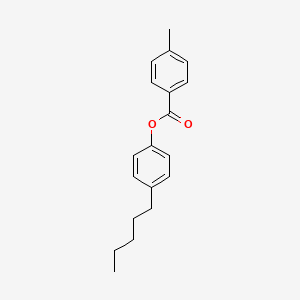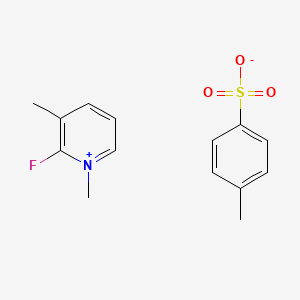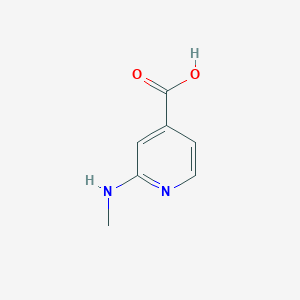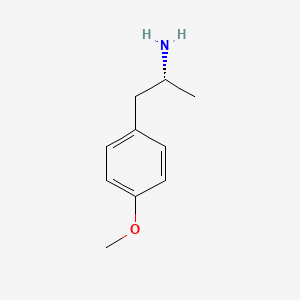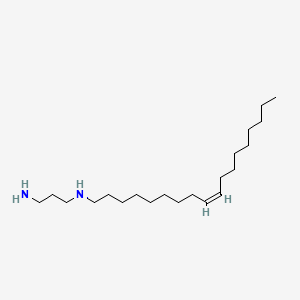
N-Oleyl-1,3-propanediamine
Descripción general
Descripción
N-Oleyl-1,3-propanediamine (NOPD) is an organic compound that is widely used in the synthesis of a variety of products, including pharmaceuticals, cosmetics, and detergents. It is a colorless, water-soluble liquid with a faint, ammonia-like odor. NOPD is an aliphatic diamine, which means it contains two nitrogen atoms connected by a single bond. It is an important intermediate in the chemical industry and has been used in a variety of laboratory experiments in recent years.
Aplicaciones Científicas De Investigación
Catalyst in Urethanes and Epoxies Production
N-Oleyl-1,3-propanediamine is used as a catalyst in the production of urethanes and epoxies . As a catalyst, it accelerates the chemical reactions in the production process, improving efficiency and product quality.
Emulsifier in Asphalt Production
This compound serves as an emulsifier in the making of asphalt . It helps in the dispersion of one liquid into another immiscible liquid, which is a crucial step in the production of asphalt.
Ore Flotation Agent
N-Oleyl-1,3-propanediamine is used as an ore flotation agent . In the mining industry, flotation agents are used to separate minerals from their ores. This compound helps in the process by changing the surface properties of the minerals.
Dispersant for Paints
It is used as a dispersant for some paints . Dispersants prevent particles in the paint from clumping together, ensuring a smooth and even application of the paint.
Corrosion Inhibitor
According to a patent, N-Oleyl-1,3-propanediamine-based compounds are used in compositions and methods for inhibiting corrosion . These compounds can be introduced into a fluid source to prevent the corrosion of metallic materials.
Antistatic Agent
This compound is used as an antistatic agent . Antistatic agents reduce or eliminate the buildup of static electricity, which is particularly useful in industries where static electricity could pose a problem.
Intermediate in Organic Synthesis
N-Oleyl-1,3-propanediamine is used as an intermediate in organic synthesis . As an intermediate, it is used in the production of other complex organic compounds.
Propiedades
IUPAC Name |
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJPPAQOXUHRI-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44N2 | |
| Record name | N-Oleyl-1,3-propanediamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-Oleyl-1,3-propanediamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027644 | |
| Record name | N-Oleyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-Oleyl-1,3-propanediamine | |
CAS RN |
7173-62-8 | |
| Record name | N1-(9Z)-9-Octadecen-1-yl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Oleyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Oleyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-N-9-octadecenylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-OLEYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54XL96S8SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Oleyl-1,3-propanediamine influence the size and morphology of Au@CuxO core-shell nanoparticles?
A1: N-Oleyl-1,3-propanediamine plays a crucial role in controlling the growth of the copper oxide shell around the gold core. [] The long hydrophobic oleyl chain likely interacts with the nonpolar solvent, while the diamine group coordinates with the copper precursor. This controlled interaction allows for the formation of a mesoporous copper oxide shell. Additionally, by varying the amount of gold seeds while maintaining a constant concentration of N-Oleyl-1,3-propanediamine, researchers could tune the diameter of the resulting Au@CuxO nanoparticles without significantly altering their overall morphology. [] This suggests that the compound helps to regulate the nucleation and growth kinetics during the synthesis.
Q2: Beyond Au@CuxO, has N-Oleyl-1,3-propanediamine been used in the synthesis of other nanostructures?
A2: Yes, the research demonstrates its successful application in creating Gold-Copper (Au-Cu) Janus nanostructures. [] In this instance, N-Oleyl-1,3-propanediamine again acts as a capping agent, but crucially, it facilitates the anisotropic growth of copper on concave cubic gold seeds. This selective deposition leads to the formation of the distinctive Janus structure, highlighting the compound's ability to direct the growth of materials at the nanoscale.
Q3: Do these N-Oleyl-1,3-propanediamine capped nanostructures have any notable catalytic applications?
A3: The Au-Cu Janus nanostructures synthesized with N-Oleyl-1,3-propanediamine demonstrate promising results as electrocatalysts for CO2 reduction. [] Specifically, they exhibit enhanced selectivity towards C2+ products compared to other comparable nanostructures. This selectivity is attributed to the unique Janus structure, facilitated by the use of N-Oleyl-1,3-propanediamine during synthesis. The controlled arrangement of gold and copper in close proximity promotes CO spillover, which is thought to be a key factor in driving the reaction towards the desired C-C coupling products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





